Commercial Purity Benchmarking: 2-Cyclohexyl-5,6-dimethylpyrimidin-4-amine vs. 5,6-Dimethylpyrimidin-4-amine
Multiple vendors offer 2-cyclohexyl-5,6-dimethylpyrimidin-4-amine at 98% purity (HPLC), while the structurally simpler comparator 5,6-dimethylpyrimidin-4-amine (CAS 54568-12-6) is commonly supplied at 95% purity . The higher purity specification reduces the burden of pre-synthetic purification and minimizes side reactions in sensitive kinase inhibitor assembly, where even trace amine impurities can cap the activated acid intermediate [1].
| Evidence Dimension | Vendor-supplied minimum purity |
|---|---|
| Target Compound Data | 98% (HPLC, Leyan Cat. 1655251) |
| Comparator Or Baseline | 5,6-Dimethylpyrimidin-4-amine 95% (Bidepharm, multiple vendors) |
| Quantified Difference | +3 percentage points higher purity |
| Conditions | As stated on vendor certificates of analysis; specific HPLC methods may vary between suppliers. |
Why This Matters
Higher baseline purity reduces the need for in-house purification, saving time and cost while improving reproducibility in multi-step synthetic sequences that lead to pharmacologically relevant kinase inhibitors.
- [1] US Patent 8,242,272 B2. Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. Vertex Pharmaceuticals Inc., issued 2012-08-14. View Source
